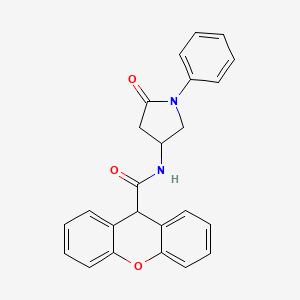
N-(5-oxo-1-phenylpyrrolidin-3-yl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-oxo-1-phenylpyrrolidin-3-yl)-9H-xanthene-9-carboxamide is a complex organic compound that features a pyrrolidine ring, a xanthene core, and a carboxamide group
Preparation Methods
The synthesis of N-(5-oxo-1-phenylpyrrolidin-3-yl)-9H-xanthene-9-carboxamide typically involves a multi-step process. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the phenyl group. The xanthene core is then synthesized separately and coupled with the pyrrolidine derivative. The final step involves the formation of the carboxamide group through amidation reactions. Industrial production methods may involve parallel synthesis techniques to optimize yield and purity .
Chemical Reactions Analysis
N-(5-oxo-1-phenylpyrrolidin-3-yl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Amidation: The formation of the carboxamide group involves amidation reactions with aliphatic amines.
Scientific Research Applications
N-(5-oxo-1-phenylpyrrolidin-3-yl)-9H-xanthene-9-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Mechanism of Action
The mechanism of action of N-(5-oxo-1-phenylpyrrolidin-3-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
N-(5-oxo-1-phenylpyrrolidin-3-yl)-9H-xanthene-9-carboxamide can be compared with other compounds that feature similar structural motifs, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and are known for their biological activity.
Xanthene derivatives: Compounds with a xanthene core are used in various applications, including as fluorescent dyes.
Carboxamide derivatives: These compounds are studied for their potential therapeutic effects, particularly in the treatment of cancer and neurological disorders
This compound stands out due to its unique combination of these structural features, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
N-(5-oxo-1-phenylpyrrolidin-3-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c27-22-14-16(15-26(22)17-8-2-1-3-9-17)25-24(28)23-18-10-4-6-12-20(18)29-21-13-7-5-11-19(21)23/h1-13,16,23H,14-15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYFDFYADNHIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














